Molecular Weight and Topological Complexity: Enhanced Recognition Potential Over the Minimal 3-(Piperidine-1-carbonyl)benzonitrile Scaffold
When compared with the structurally simpler 3-(piperidine-1-carbonyl)benzonitrile (CAS 1003647-40-2) , the target compound adds the quinazolin-4(3H)-one ring, nearly doubling the molecular weight (358.4 vs 214.3 g/mol) and increasing the heavy-atom count from 16 to 27. This higher complexity introduces recognition motifs (the lactam carbonyl and the aromatic N-heterocycle) that are essential for sub-micromolar MTP inhibition as disclosed in the 3-piperidyl-4-oxoquinazoline patent family [1]. The lower-molecular-weight analogue has not been reported to exhibit measurable MTP activity, underlining the requirement for the full pharmacophore.
| Evidence Dimension | Molecular weight / heavy-atom count |
|---|---|
| Target Compound Data | MW = 358.401 g/mol; 27 heavy atoms |
| Comparator Or Baseline | 3-(Piperidine-1-carbonyl)benzonitrile: MW = 214.268 g/mol; 16 heavy atoms |
| Quantified Difference | ΔMW = +144.1 g/mol (+67%); 11 additional heavy atoms |
| Conditions | Calculated from molecular formula; target C₂₁H₁₈N₄O₂ vs comparator C₁₃H₁₄N₂O |
Why This Matters
The larger pharmacophore directly enables the binding interactions required for MTP inhibition, making the simpler analogue unsuitable for programmes targeting the MTP site.
- [1] Japan Tobacco Inc. 3-Piperidyl-4-oxoquinazoline derivatives and pharmaceutical compositions comprising the same. US Patent 6,235,730, 2001. View Source
